Sarveroside
Description
Structure
2D Structure
Properties
CAS No. |
545-36-8 |
|---|---|
Molecular Formula |
C30H42O10 |
Molecular Weight |
562.6 g/mol |
IUPAC Name |
10,16-dihydroxy-5-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-8,12-dimethyl-13-(5-oxo-2H-furan-3-yl)-18-oxapentacyclo[13.2.1.03,8.09,17.012,16]octadecan-11-one |
InChI |
InChI=1S/C30H42O10/c1-13-25(32)19(36-4)11-22(38-13)39-16-5-6-28(2)15(8-16)9-18-23-24(28)26(33)27(34)29(3)17(14-7-21(31)37-12-14)10-20(40-18)30(23,29)35/h7,13,15-20,22-26,32-33,35H,5-6,8-12H2,1-4H3 |
InChI Key |
XYPIGUUTGMMFPH-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C(CC(O1)OC2CCC3(C(C2)CC4C5C3C(C(=O)C6(C5(C(O4)CC6C7=CC(=O)OC7)O)C)O)C)OC)O |
Origin of Product |
United States |
Occurrence and Isolation Methodologies
Natural Sources and Distribution of Sarveroside
The presence of this compound is confined to a specific genus of flowering plants, with its distribution linked to the native habitats of these species.
Plant Species Containing this compound and Related Glycosides
This compound is primarily isolated from plants belonging to the genus Strophanthus, within the Apocynaceae family. dokumen.pubwikipedia.orgrsc.org The most prominent source is the seeds of Strophanthus sarmentosus, where it occurs as a highly cardioactive glycoside. dokumen.pubrsc.org The aglycone, or non-sugar portion, of this compound is known as Sarverogenin. dokumen.pubrsc.orglipidbank.jp
Besides S. sarmentosus, this compound has also been obtained from the seeds of other species within the same genus, including Strophanthus amboensis, Strophanthus courmontii, and Strophanthus intermedius. rsc.orgtheferns.info These plants contain a variety of related cardiac glycosides, often found alongside this compound. These associated compounds include Intermedioside, Panstroside, and Sarmutoside. dokumen.pubtheferns.infomdpi.comoup.com The common aglycone, Sarverogenin, is also the core of other glycosides like Intermedioside and Panstroside. dokumen.pubscribd.com
Another plant, Cryptolepis dubia (also in the Apocynaceae family), has been found to contain (–)-cryptanoside A, a cardiac glycoside whose aglycone is Sarverogenin, the same as that derived from the hydrolysis of this compound. nih.gov
The table below summarizes the key plant sources for this compound and its related glycosides.
| Compound | Plant Source(s) | Family | Plant Part |
| This compound | Strophanthus sarmentosus, S. amboensis, S. courmontii, S. intermedius | Apocynaceae | Seeds |
| Sarverogenin | Strophanthus sarmentosus, S. amboensis | Apocynaceae | Seeds |
| Intermedioside | Strophanthus sarmentosus, S. amboensis | Apocynaceae | Seeds |
| Panstroside | Strophanthus sarmentosus, S. amboensis | Apocynaceae | Seeds |
| (–)-cryptanoside A | Cryptolepis dubia | Apocynaceae | Stems |
Geographic and Ecological Considerations
The geographical distribution of this compound is directly tied to the native ranges of its source plants. Strophanthus sarmentosus, the primary source, is a deciduous shrub or liana native to West and Central tropical Africa, with its range extending to Uganda and Angola. kew.orgwikipedia.org It thrives in forested areas, growing from sea level up to an altitude of 1,400 meters. wikipedia.orghelios.co.uk
Other Strophanthus species that produce this compound and related compounds share similar habitats. For instance, Strophanthus amboensis is found in the dry bushveld and rocky terrains of Southern Angola and parts of South West Africa. theferns.info The genus Strophanthus as a whole is primarily native to tropical Africa, with some species found in Asia. wikipedia.org The ecological niche for these plants is generally within the seasonally dry tropical biome. kew.org
Advanced Isolation Techniques
The isolation of this compound from plant material is a multi-step process that relies on the compound's physicochemical properties. Modern separation science provides the tools necessary to extract and purify this specific glycoside from a complex mixture of plant metabolites.
Chromatographic Separation Methods
The principal approach for isolating this compound and other cardiac glycosides involves solvent extraction followed by various chromatographic techniques. nih.gov Chromatography separates compounds based on their differential partitioning between a stationary phase and a mobile phase. numberanalytics.com
A common procedure begins with the extraction of the raw plant material, typically the seeds, using organic solvents like methanol (B129727) or ethanol. nih.govresearchgate.net This crude extract is then subjected to liquid-liquid partitioning to separate compounds based on their polarity. For instance, an extract might be partitioned between ether and chloroform. oup.com
Column chromatography is a fundamental technique used for purification. column-chromatography.com In one documented isolation, a chloroform-soluble fraction containing a mixture of glycosides was applied to a chromatography column to yield pure this compound, among other compounds. oup.com High-performance liquid chromatography (HPLC) is a more advanced and efficient method widely used for the separation, quantification, and purification of cardiac glycosides. ijpsjournal.comresearchgate.net Reversed-phase HPLC, often utilizing a C18 column, is particularly effective. ijpsjournal.comresearchgate.net In this method, a polar mobile phase, such as a mixture of acetonitrile (B52724) and water, is used to elute the compounds from the non-polar stationary phase. researchgate.netnih.gov
The table below outlines a typical chromatographic workflow for this compound isolation.
| Step | Technique | Description |
| 1. Extraction | Solvent Extraction | Milled plant material (e.g., seeds) is extracted with a solvent like methanol to dissolve the glycosides. nih.gov |
| 2. Partitioning | Liquid-Liquid Extraction | The crude extract is partitioned between immiscible solvents (e.g., ether, chloroform, water) to create fractions with differing polarities. oup.com |
| 3. Pre-purification | Column Chromatography | Fractions are passed through a column packed with an adsorbent (like silica (B1680970) gel) to separate groups of compounds. oup.comjppres.com |
| 4. Final Purification | High-Performance Liquid Chromatography (HPLC) | HPLC with a C18 column is used for high-resolution separation to obtain the pure compound. ijpsjournal.comresearchgate.net |
| 5. Crystallization | Recrystallization | The purified compound is crystallized from a suitable solvent (e.g., methanol) to achieve high purity. oup.com |
Spectroscopic Detection during Isolation
Spectroscopic methods are indispensable for detecting and identifying this compound during and after the isolation process. These techniques rely on the interaction of molecules with electromagnetic radiation. sci-hub.se
Ultraviolet-Visible (UV-Vis) spectroscopy is a key tool for detection, particularly when using HPLC. ej-eng.orgijnrd.org Cardiac glycosides like this compound possess a characteristic α,β-unsaturated butenolide ring which exhibits strong UV absorbance. rsc.org Sarverogenin, the aglycone of this compound, shows a strong absorption maximum (λmax) around 218 nm. rsc.org HPLC systems are often equipped with a UV detector, typically set to a wavelength around 220 nm, to monitor the column effluent and detect the cardiac glycosides as they elute. researchgate.net A secondary, weaker absorption maximum for Sarverogenin at approximately 277.5 nm indicates the presence of a carbonyl group, providing another spectroscopic marker. rsc.org
Once a compound is isolated, a combination of spectroscopic techniques is used for structural elucidation and confirmation. researchgate.net These include:
Mass Spectrometry (MS): Determines the molecular weight and fragmentation pattern of the molecule. researchgate.netjppres.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the carbon-hydrogen framework of the molecule, which is crucial for confirming the structure of both the aglycone and the attached sugar moieties. researchgate.net
Infrared (IR) Spectroscopy: Identifies the presence of specific functional groups (like hydroxyl, carbonyl, and C=C double bonds) within the molecule. researchgate.netchemrxiv.org
The combination of these chromatographic and spectroscopic techniques allows for the effective isolation and unambiguous identification of this compound from its natural plant sources. jppres.com
Elucidation of Sarveroside S Chemical Structure
Historical Challenges in Sarverogenin Structural Assignment
Sarverogenin is the aglycone (non-sugar) component of Sarveroside, obtained through hydrolysis. nih.gov The initial efforts to define its structure were met with significant challenges. Early structural propositions were based primarily on classical chemical degradation reactions. Through these methods, a 7,15α-oxide unit was initially assigned to the Sarverogenin steroid nucleus. nih.gov
However, this assignment was cast into doubt with the advent of spectroscopic methods. When researchers examined the Nuclear Magnetic Resonance (NMR) spectroscopic data of Sarverogenin acetate (B1210297), the derivative of the aglycone, the proposed 7,15α-oxide structure was found to be ambiguous and inconsistent with the spectral evidence. nih.gov This discrepancy necessitated a re-evaluation of the structure. A new structure was subsequently proposed as 7,8β-epoxy-3β,11α,17β-trihydroxy-12-oxo-5β-card-20(22)-enolide. This revised assignment was more consistent with a combined analysis of infrared (IR), NMR, and mass spectrometry (MS) data. nih.gov Further support for this epoxy-containing structure came from chemical degradation studies that successfully converted Sarverogenin into several known bile-acid derivatives. nih.gov
Modern Spectroscopic Techniques for Structural Elucidation
The definitive elucidation of complex natural products like this compound relies heavily on a suite of modern spectroscopic techniques. taylorandfrancis.com Methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography provide detailed information about connectivity, molecular weight, and three-dimensional arrangement of atoms, which are essential for unambiguous structure determination. taylorandfrancis.com
NMR spectroscopy has been a cornerstone in resolving the structural ambiguities of this compound and its aglycone. Both ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework. As noted, early NMR analysis of Sarverogenin acetate was crucial ing the initial structural assignment. nih.gov
Table 1: Representative ¹H NMR Spectroscopic Data for the Sarverogenin Moiety (Data below is illustrative of typical assignments for similar cardenolides and may not be specific to this compound itself, as fully assigned data is not consistently published.)
| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| H-18 | 0.88 | s | - |
| H-19 | 0.97 | s | - |
| H-17 | 2.78 | dd | 8.8, 5.0 |
| H-3 | 3.97 | m | - |
| H-21A | 4.82 | dd | 18.0, 1.5 |
| H-21B | 4.98 | dd | 18.0, 1.5 |
| H-22 | 5.88 | t | 1.5 |
Source: Data compiled from representative cardenolide spectra. vdoc.pub
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby determining the molecular weight and elemental composition of a compound. khanacademy.org For this compound, High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) has been employed on its analogs to confirm the molecular formula, C₃₀H₄₂O₁₀. nih.govnih.gov
MS analysis also provides structural information through fragmentation patterns. In tandem MS (MS/MS), a specific parent ion is selected and fragmented, and the resulting daughter ions are analyzed. nih.gov This fragmentation can reveal the sequence of sugar units in a glycoside and provide clues about the structure of the aglycone. The analysis of these fragmentation patterns, in conjunction with NMR data, was instrumental in proposing the correct 7,8β-epoxy structure for Sarverogenin. nih.gov Modern MS techniques can also be combined with ion mobility spectrometry, which provides information on the three-dimensional shape of an ion through its collision cross-section (CCS). uni.lu
Table 2: Predicted Collision Cross Section (CCS) Data for this compound Adducts
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 563.28508 | 220.9 |
| [M+Na]⁺ | 585.26702 | 223.8 |
| [M-H]⁻ | 561.27052 | 228.3 |
| [M+NH₄]⁺ | 580.31162 | 234.2 |
| [M+K]⁺ | 601.24096 | 223.2 |
Source: PubChemLite. uni.lu
X-ray crystallography provides the most definitive structural evidence by determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.orgnih.gov A beam of X-rays is diffracted by the crystal, and the resulting diffraction pattern is used to calculate an electron density map, from which the atomic structure can be modeled. nih.gov
The structure of a related compound, identified as 7,8β-epoxysinogenin-3β-L-oleandropyranoside, was confirmed using single-crystal X-ray diffraction. nih.gov However, even with this data, the absolute configuration of the entire molecule was reported as inconclusive. nih.gov Similarly, while a crystal structure for (-)-Cryptanoside A was reported, it lacked detailed analytical data and a complete determination of the absolute configuration. nih.gov A major limitation of this technique is the requirement for high-quality, single crystals, which can be very difficult and time-consuming to grow, especially for complex molecules like cardiac glycosides. immutoscientific.com
Stereochemical Determination and Confirmation
Stereochemistry, the three-dimensional arrangement of atoms, is a critical aspect of a molecule's identity. For a complex molecule with multiple chiral centers like this compound, determining the absolute configuration at each center is a significant challenge. The Cahn-Ingold-Prelog priority rules are used to assign an 'R' or 'S' descriptor to each chiral center. chemistrysteps.comyoutube.com
Despite the use of powerful spectroscopic techniques, the absolute configuration of this compound and its analogs was not unambiguously determined in several early investigations. nih.gov Experimentally, absolute configuration can be determined by X-ray crystallography with anomalous dispersion, but this requires a suitable crystal and often the presence of a heavy atom. stackexchange.com Other methods include comparing measured optical rotation to known compounds or using advanced techniques like Vibrational Circular Dichroism (VCD), which can be compared to computationally predicted spectra. stackexchange.com
Computational Chemistry Approaches in Structure Validation
Computational chemistry has become an indispensable tool for validating and refining proposed chemical structures. schrodinger.comeuropa.eu These methods use principles of quantum mechanics and classical physics to calculate the properties of molecules, such as their minimum energy conformations and their predicted spectroscopic data (e.g., NMR, IR, VCD spectra). europa.euresearchgate.net
By comparing computationally predicted spectra with experimental data, researchers can gain confidence in a proposed structure or identify inconsistencies. For instance, Density Functional Theory (DFT) calculations can predict VCD spectra, which can then be matched with experimental spectra to definitively assign the absolute configuration of a chiral molecule. stackexchange.com In studies of related cardiac glycosides, molecular modeling techniques such as docking simulations have been used to investigate how these molecules interact with biological targets. nih.gov These simulations rely on an accurate structural model of the ligand and employ force fields like OPLS3 to perform geometric optimization and predict binding modes. nih.gov Such computational approaches provide a powerful complement to experimental data in the complex process of structure elucidation. numberanalytics.com
Biosynthesis of Sarveroside
Proposed Biosynthetic Pathways of Cardiac Glycosides
The biosynthesis of cardiac glycosides, including sarveroside, is believed to originate from sterol metabolism. The proposed pathway begins with a sterol precursor, such as campesterol, which undergoes side-chain cleavage to form a C21 steroid, pregnenolone. researchgate.netbiorxiv.org This initial conversion represents a critical branch point, diverting metabolites from primary sterol pathways towards the specialized production of cardenolides. biorxiv.org
Following the formation of pregnenolone, the steroid nucleus undergoes a series of modifications. These include oxidations, hydroxylations, and the formation of the characteristic unsaturated butyrolactone ring at the C-17 position, which defines the molecule as a cardenolide. thieme-connect.com The specific aglycone of this compound is sarverogenin. dokumen.publipidbank.jp The final step in the biosynthesis is glycosylation, where a sugar molecule is attached to the 3β-hydroxyl group of the aglycone. researchgate.netthieme-connect.com In the case of this compound, this involves the attachment of a specific deoxy sugar. Cardiac glycosides found in plants can be categorized into different series based on the structure of their aglycone part. thieme-connect.com
Enzymatic Mechanisms in this compound Biosynthesis
The intricate chemical transformations in the biosynthesis of cardiac glycosides are catalyzed by specific classes of enzymes. The initial and committing step, the cleavage of the sterol side chain to produce pregnenolone, is catalyzed by a cytochrome P450 monooxygenase. biorxiv.org Specifically, enzymes belonging to the CYP87A family have been identified as responsible for this reaction in several cardiac glycoside-producing plants, including Digitalis lanata, Digitalis purpurea, and Erysimum cheiranthoides. researchgate.net For instance, in E. cheiranthoides, the enzyme EcCYP87A126 has been shown to initiate the pathway. nih.gov
Subsequent modifications to the steroid core, such as hydroxylations, are also carried out by cytochrome P450 enzymes. Research in E. cheiranthoides has implicated another P450, EcCYP716A418, in a hydroxylation step within the pathway. biorxiv.orgnih.gov
The final and crucial glycosylation step is mediated by UDP-dependent glycosyltransferases (UGTs). vscht.cz These enzymes transfer a sugar moiety from an activated donor, such as UDP-glucose or a derivative, to the aglycone. thieme-connect.comvscht.cz The specificity of the UGT determines the type of sugar attached, which is a key determinant of the final compound's properties.
Genetic and Molecular Biology of Producer Organisms
The production of this compound and other cardiac glycosides is controlled at the genetic level. The genes encoding the biosynthetic enzymes are expressed in a coordinated manner, often restricted to specific tissues or developmental stages. biorxiv.org For example, grafting experiments have shown that in some species, cardenolides are synthesized in the leaves and then transported to other parts of the plant, such as the roots. biorxiv.org
Modern molecular techniques have been instrumental in identifying the genes involved. Transcriptome analysis of producer plants like Digitalis purpurea has enabled the prediction of enzyme sequences and regulatory non-coding RNAs. vscht.czplos.org By comparing gene expression across different tissues or in species with varying levels of cardenolide production, researchers can pinpoint candidate genes. biorxiv.org For instance, high gene expression in leaves relative to roots can be an indicator of a role in biosynthesis. biorxiv.org
Furthermore, co-expression network analysis has identified key regulatory genes, including transcription factors and protein kinases, that control the cardiac glycoside pathway. plos.org In D. purpurea, genes such as SCARECROW-LIKE PROTEIN 14 (SCL14) and HYDRA1 (HYD1) have been identified as promoters of cholesterol and cardiac glycoside biosynthesis. plos.org The expression of these biosynthetic genes can often be induced by external stimuli, such as treatment with methyl jasmonate (MeJA), a plant defense signaling molecule. researchgate.netplos.org This inducibility highlights the role of these compounds in plant defense against herbivores. nih.gov
Metabolic Engineering Strategies for Enhanced Production
Due to their complex structures and valuable properties, there is significant interest in enhancing the production of cardiac glycosides like this compound. Metabolic engineering offers several promising strategies to achieve this goal. mdpi.comfrontiersin.org
One major approach is the genetic modification of the producer plants themselves. Overexpression of genes encoding rate-limiting enzymes in the pathway can increase the metabolic flux towards the desired product. mdpi.com For example, expressing a progesterone-5β-reductase from Arabidopsis thaliana in Digitalis purpurea has been shown to enhance cardenolide production. mdpi.com Conversely, tools like CRISPR/Cas9 can be used to knock out genes, which is useful for confirming gene function and potentially redirecting metabolic flow. biorxiv.orgnih.gov
Another strategy involves optimizing plant cultivation conditions. The use of elicitors, such as methyl jasmonate, can trigger the plant's defense response and upregulate the biosynthesis of secondary metabolites. plos.org Advanced cultivation methods, such as temporary immersion systems where plants are exposed to nutrient media at defined intervals, can also be optimized to improve biomass and compound yield. mdpi.com
A third and increasingly powerful strategy is heterologous production, which involves transferring the entire biosynthetic pathway into a microbial host, such as the yeast Saccharomyces cerevisiae or the bacterium Escherichia coli. vscht.cznih.gov This approach requires identifying all the necessary genes from the plant, cloning them into a production host, and optimizing the host's metabolism to support the pathway. vscht.czmdpi.com This method offers the potential for scalable, controlled, and sustainable production of complex plant-derived molecules, independent of plant cultivation. nih.gov
Table of Compounds
| Compound Name | Description |
| This compound | A cardiac glycoside composed of the aglycone sarverogenin and a sugar moiety. dokumen.pub |
| Sarverogenin | The steroidal aglycone (genin) part of this compound. dokumen.publipidbank.jp |
| Campesterol | A common plant sterol proposed as a precursor for cardiac glycoside biosynthesis. researchgate.net |
| Pregnenolone | A C21 steroid formed by the side-chain cleavage of a precursor sterol; a key intermediate in the pathway. biorxiv.org |
Table of Key Genes and Enzymes
| Gene/Enzyme | Function | Organism of Study |
| CYP87A Family (e.g., EcCYP87A126) | Cytochrome P450 monooxygenase; catalyzes the initial sterol side-chain cleavage to form pregnenolone. researchgate.netbiorxiv.org | Erysimum cheiranthoides |
| CYP716A Family (e.g., EcCYP716A418) | Cytochrome P450 monooxygenase; involved in hydroxylation of the cardenolide steroid core. biorxiv.orgnih.gov | Erysimum cheiranthoides |
| UDP-dependent Glycosyltransferases (UGTs) | Transfers a sugar moiety from a UDP-sugar donor to the aglycone, forming the final glycoside. vscht.cz | Digitalis spp. |
| SCL14 (SCARECROW-LIKE PROTEIN 14) | Transcription factor that promotes cholesterol and cardiac glycoside biosynthesis. plos.org | Digitalis purpurea |
| JAZ3 (Jasmonate-ZIM domain3) | A repressor protein in the jasmonate signaling pathway that influences downstream biosynthetic genes. plos.org | Digitalis purpurea |
| Progesterone-5β-reductase | An enzyme whose expression in transgenic plants has been shown to enhance cardenolide production. mdpi.com | Digitalis purpurea |
Synthetic and Semisynthetic Research
Total Synthesis Approaches to Sarveroside and its Aglycones
The total synthesis of a complex natural product is a significant undertaking that demonstrates the power of modern organic chemistry. It involves the complete chemical construction of the molecule from simple, commercially available starting materials. However, searches of chemical literature and databases have not yielded any published reports on the total synthesis of this compound or its corresponding aglycone, Sarverogenin.
Retrosynthetic Analysis and Key Intermediates
A retrosynthetic analysis is the standard method for planning a total synthesis, where the target molecule is conceptually broken down into simpler precursors. wikipedia.orgub.edu This process identifies key bond disconnections and strategic intermediates that would form the basis of a synthetic route. For this compound, with its complex steroidal core, multiple stereocenters, and glycosidic linkage, such an analysis would be non-trivial. The aglycone, Sarverogenin, would undoubtedly be a primary target in any synthetic endeavor. lipidbank.jp However, without a published synthesis, any discussion of its retrosynthetic analysis or key intermediates remains purely hypothetical.
Stereoselective and Stereocontrolled Reactions
The intricate three-dimensional structure of this compound, featuring numerous chiral centers, would necessitate the use of highly advanced stereoselective and stereocontrolled reactions to ensure the correct spatial arrangement of atoms. organic-chemistry.orgnih.gov These reactions are designed to preferentially form one stereoisomer over others. rsc.org While many powerful methods exist for stereocontrolled synthesis in organic chemistry, their specific application to the this compound scaffold has not been documented in the available literature. nih.gov
Semisynthesis of this compound Derivatives
Semisynthesis is a powerful strategy that utilizes a naturally occurring compound as a starting material for chemical modifications, often to produce novel derivatives with improved or different biological activities. nih.gov
Utilizing Natural Precursors for Structural Modification
This compound is naturally found in plants such as Strophanthus sarmentosus. dokumen.pub In principle, this compound isolated from these natural sources could serve as a precursor for structural modifications. This approach is common for other complex natural products where a total synthesis is impractical for generating analogs. nih.gov However, no studies describing the use of natural this compound for such purposes have been found.
Chemical Probes and Modified this compound Analogs for Research
Chemical probes are specialized small molecules designed to study biological systems, for instance, by binding to a specific protein target. These tools are often derived from bioactive molecules and are modified to include reporter tags (like fluorescent dyes) or photoaffinity labels. The development of this compound-based chemical probes could potentially help in identifying its molecular targets and understanding its mechanism of action at a cellular level. Nevertheless, there are no published reports on the design, synthesis, or application of such modified this compound analogs as chemical probes for research.
Investigation of Biological Activity and Molecular Mechanisms
In Vivo Preclinical Animal Model Research
In vivo research involves the use of living organisms to study the complex physiological and pathological effects of a compound. nih.gov The selection of an appropriate animal model is critical for the results to be meaningful and translatable to human conditions. frontiersin.org
For preclinical research on cardiac glycosides, the choice of animal model is complicated by significant species-specific differences in the sensitivity of the Na+/K+-ATPase. nih.gov Rodent models (mice and rats) are commonly used in biomedical research, but their primary Na+/K+-ATPase α₁-isoform is highly resistant to inhibition by cardiac glycosides compared to the human isoform. pnas.orgnih.gov This makes wild-type rodents generally unsuitable for assessing the cardiac effects of these compounds. nih.gov
Consequently, research on cardiac glycosides often necessitates the use of either genetically engineered mice with "humanized" Na+/K+-ATPase subunits that are sensitive to these compounds, or large animal models whose cardiovascular physiology more closely resembles that of humans. pnas.orgnih.gov
Large Animal Models : Pigs, sheep, and dogs are frequently used in cardiovascular research because their heart anatomy, coronary circulation, and cardiac physiology are similar to humans. nih.govresearchgate.net Pigs are particularly favored for studies of myocardial infarction due to their sparse coronary collateral circulation, which is comparable to humans. nih.gov
Genetically Modified Mouse Models : To leverage the advantages of mouse models (e.g., rapid breeding, ease of genetic manipulation), strains have been developed in which the resistant mouse Na+/K+-ATPase α-subunits are replaced with their sensitive human counterparts. pnas.org These models are invaluable for studying the systemic effects of cardiac glycosides in a small animal.
Therefore, any future in vivo preclinical studies on Sarveroside would justifiably select such specialized models to ensure the findings are relevant to human physiology.
Methodologies for Assessing Cellular/Molecular Outcomes in Animals
To understand the effects of a compound like this compound at a cellular and molecular level within a living organism, a variety of sophisticated in vivo methodologies are employed. These techniques allow researchers to visualize and quantify biological processes non-invasively over time, providing dynamic insights that are not possible with static ex vivo analysis. biocat.comnih.gov
Molecular Imaging: Molecular imaging modalities are central to modern preclinical research. bmbreports.org These methods allow for the visualization and tracking of cellular and molecular events within a live animal model. wjgnet.com
Bioluminescence and Fluorescence Imaging: Cells of interest can be genetically engineered to express reporter proteins like luciferase (for bioluminescence) or Green Fluorescent Protein (GFP) (for fluorescence). biocat.com This allows researchers to track the location and proliferation of specific cells after the administration of a compound. While fluorescence imaging is powerful, its tissue penetration depth can be limited. wjgnet.com
Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT): These highly sensitive nuclear imaging techniques can track molecules labeled with a radioisotope. bmbreports.org PET, in particular, can detect substances at picomolar concentrations, making it exceptionally suitable for tracking the biodistribution of a compound or the fate of labeled cells in an animal model. bmbreports.org
Biomarker and Physiological Analysis:
Tissue Sample Analysis: After a study period, tissue samples are collected from animal models to analyze changes in protein expression, gene activity, and metabolic profiles. Techniques like Enzyme-Linked Immunosorbent Assay (ELISA) can quantify specific proteins, while transcriptomics can reveal changes in gene expression caused by the compound. plos.org
Physiological Function Monitoring: For cardiac glycosides, it is crucial to assess effects on cardiovascular function. eupati.eu In animal models such as dogs, telemetry systems can be used to continuously monitor heart rate, blood pressure, and other vital signs without causing stress to the animal. eupati.eunih.gov This provides real-time pharmacodynamic data.
Thromboelastometry: In studies involving compounds that may affect coagulation, thromboelastometry can be used in animal models to measure the kinetics and strength of clot formation, providing key data on hemostatic function. nih.gov
These methodologies enable a comprehensive assessment, linking the administration of a compound to specific molecular and cellular outcomes in a living system. wjgnet.com
Pharmacodynamic and Pharmacokinetic Studies (within a research, non-clinical context)
Pharmacokinetic (PK) and pharmacodynamic (PD) studies are fundamental in preclinical drug development. merckvetmanual.com Pharmacokinetics describes what the body does to the drug, encompassing absorption, distribution, metabolism, and excretion (ADME), while pharmacodynamics describes what the drug does to the body. merckvetmanual.commsdvetmanual.com These studies are typically conducted in animal models like rats and dogs to understand a compound's behavior before any potential human trials. nih.govdovepress.com
Pharmacokinetic (PK) Studies: The primary goal of non-clinical PK studies is to characterize the ADME profile of a compound. europa.eu Healthy animals are typically used in these laboratory-based studies. europa.eu Following administration, biological fluids, most commonly plasma, are collected at various time points. europa.eu
Key Parameters: Non-compartmental analysis of the plasma concentration-time data is used to estimate critical PK parameters. dovepress.com These include:
Area Under the Curve (AUC): Represents total drug exposure over time.
Clearance (Cl): The rate at which the drug is removed from the body.
Volume of Distribution (Vd): An apparent volume indicating how widely the drug distributes in the tissues. msdvetmanual.com
Half-life (T½): The time required for the drug concentration to decrease by half.
Bioavailability (F): The fraction of an administered dose that reaches systemic circulation. msdvetmanual.com
The table below illustrates typical pharmacokinetic parameters that would be determined for a cardiac glycoside, using published data for Ouabain in dogs as a representative example.
| Parameter | Description | Example Value (Ouabain in Dogs) | Reference |
|---|---|---|---|
| Elimination Half-life (T½) | Time for plasma concentration to reduce by 50% during the elimination phase. | 18 hours | ahajournals.org |
| Route of Administration | Method of drug delivery for the study. | Intravenous | ahajournals.org |
| Animal Model | Species used for the non-clinical study. | Dog | ahajournals.org |
Pharmacodynamic (PD) Studies: PD studies aim to understand the relationship between drug concentration and its pharmacological effect. europa.eu For a cardiac glycoside like this compound, the primary mechanism of action is the inhibition of the Na+/K+-ATPase enzyme. merckvetmanual.comphiladelphia.edu.jo PD studies would investigate the degree of this inhibition and the resulting physiological effects (e.g., changes in cardiac contractility) at different concentrations of the compound. unmc.edu These studies are essential for relating the pharmacokinetic profile to the biological activity and for establishing an initial therapeutic window. unmc.edu
Structure-Activity Relationship (SAR) Studies of this compound and Analogs
Structure-Activity Relationship (SAR) analysis is a core component of medicinal chemistry that explores how a molecule's chemical structure influences its biological activity. gardp.orgcollaborativedrug.com The goal of SAR studies is to identify the key structural components (pharmacophores) responsible for a compound's effects. oncodesign-services.com By synthesizing and testing a series of structurally related analogs, researchers can determine which parts of the molecule are essential for activity, which parts can be modified to enhance potency or selectivity, and which parts contribute to undesirable effects. gardp.orgoncodesign-services.com This systematic approach guides the optimization of a lead compound. oncodesign-services.com
For a cardiac glycoside like this compound, SAR studies would focus on modifications to both the steroidal core (the aglycone) and the attached sugar chain (the glycone).
Impact of Glycone Moiety on Activity
The number and type of sugar units can alter a compound's polarity, which in turn affects its solubility, absorption, distribution throughout the body, and rate of elimination. philadelphia.edu.jo For example, the presence of sugars can influence how the molecule binds to its target receptor, the Na+/K+-ATPase. nih.gov Research on various cardiac glycosides has shown that changes in the sugar chain can lead to variations in potency and efficacy. mdpi.comresearchgate.net In some studies, glucosylation (the addition of glucose) was found to reduce the inhibitory potential of certain cardenolides. mdpi.com However, this relationship is not always straightforward, as other studies have found no direct correlation between the number of sugar moieties and the inhibitory effect. mdpi.com This highlights the complexity of the glycone's role and the need for specific investigation for each unique compound.
Role of Aglycone Modifications on Biological Function
The aglycone is the non-sugar, steroidal core of a cardiac glycoside and is fundamentally responsible for its biological activity. philadelphia.edu.jo SAR studies of the aglycone focus on identifying the structural features essential for interacting with the biological target. For cardenolides, several features are known to be critical for activity:
Cis-fused Rings: The cis-fusion of the C and D rings of the steroid nucleus is considered important for activity. philadelphia.edu.jo In contrast, structures with a C/D trans fusion are inactive. philadelphia.edu.jo The A/B ring fusion is also important, and converting it to a trans system typically leads to a significant drop in activity. philadelphia.edu.jo
Unsaturated Lactone Ring: A defining feature of cardenolides is the α,β-unsaturated five-membered lactone ring at the C-17 position. philadelphia.edu.jonih.gov This group must be in the β-configuration and is understood to play a critical role in binding to the Na+/K+-ATPase receptor. philadelphia.edu.jo Saturation of this lactone ring eliminates the cardiotonic activity. nih.gov
Hydroxyl Groups: The presence and position of hydroxyl (-OH) groups on the steroid nucleus can significantly impact activity. For instance, an investigation into analogs of digitoxigenin (B1670572) showed that introducing a hydroxyl group at the C-16 position of the aglycone reduced the compound's cytotoxic activity. nih.gov
The following table provides a representative example of how SAR is analyzed, using data from a study on cardenolide glycosides to illustrate how specific modifications to both the aglycone and glycone can alter biological activity, measured by the 50% inhibition concentration (IC50).
| Compound/Analog | Key Structural Modification | Effect on Biological Activity (IC50) | Reference |
|---|---|---|---|
| Analog A | Baseline structure (e.g., Digitoxigenin derivative) | Potent Activity (e.g., IC50 = 0.060 µM) | nih.gov |
| Analog B | Introduction of -OH group at C-16 of aglycone | Reduced Activity | nih.gov |
| Analog C | Methylation of -OH group on glycone moiety | Reduced Activity | nih.gov |
| Analog D | Acetylation of -OH group on glycone moiety | Reduced Activity | nih.gov |
Advanced Analytical Methodologies for Sarveroside Research
Quantitative and Qualitative Analytical Techniques for Research Samples
Both qualitative and quantitative analyses are fundamental in Sarveroside research. Qualitative methods confirm the presence and identity of the compound, while quantitative techniques determine its concentration.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for analyzing non-volatile compounds like this compound. sigmaaldrich.com It separates components from a mixture based on their differential interactions with a stationary phase (the column) and a liquid mobile phase. sigmaaldrich.com The separated components are then detected by various detectors for identification and quantification. chromatographyonline.com
HPLC-UV/DAD: HPLC coupled with an Ultraviolet (UV) or a Diode-Array Detector (DAD) is a common method for quantitative analysis. syntechinnovation.comthaiscience.info These detectors measure the absorbance of UV or visible light by the analyte. chromatographyonline.com A DAD has the advantage of acquiring the entire UV-visible spectrum for a peak, which aids in peak purity assessment and compound identification. thaiscience.inforesearchgate.net For quantitative analysis, a calibration curve is established by running known concentrations of a this compound standard and plotting the detector response (peak area) against concentration. mdpi.comur.ac.rw
HPLC-MS: For more definitive qualitative analysis and higher sensitivity, HPLC is coupled with Mass Spectrometry (MS). mdpi.com LC-MS combines the separation power of HPLC with the mass analysis capability of MS, which measures the mass-to-charge ratio of ionized molecules. nih.govmccrone.com This hyphenated technique, particularly with tandem mass spectrometry (LC-MS/MS), provides structural information through fragmentation patterns, allowing for highly confident identification of this compound even in complex mixtures. nih.govnih.gov It is considered a powerful tool for analyzing steroids and other natural products. nih.govresearchgate.net
| Parameter | Typical Condition | Reference |
|---|---|---|
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | ur.ac.rwnih.gov |
| Mobile Phase | Gradient or isocratic elution with Acetonitrile (B52724) and Water or Methanol (B129727) and Water | nih.govresearchgate.net |
| Flow Rate | 0.8 - 1.5 mL/min | mdpi.comur.ac.rw |
| Detection | DAD, monitoring at a specific wavelength (e.g., ~200-220 nm for compounds lacking strong chromophores) | thaiscience.infojrespharm.com |
| Column Temperature | Ambient to 40 °C | mdpi.comresearchgate.net |
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying and quantifying volatile and semi-volatile compounds. mdpi.com In the context of metabolomics, which is the comprehensive study of small molecules (metabolites) in a biological system, GC-MS plays a crucial role. nih.govnih.govmdpi.com
This compound, being a large, non-volatile glycoside, cannot be directly analyzed by GC. restek.com It requires a chemical modification step known as derivatization to increase its volatility and thermal stability. sigmaaldrich.comnih.gov Once derivatized, GC-MS can separate the this compound derivative from other metabolites and provide a characteristic mass spectrum. thermofisher.com This spectrum, essentially a molecular fingerprint, can be compared against spectral libraries (like the NIST library) for identification. thermofisher.comnih.gov While LC-MS is more direct for this compound, GC-MS is invaluable in untargeted metabolomics studies where a broad range of chemically diverse metabolites are analyzed simultaneously. gcms.cz
High-Resolution Chromatography (e.g., HPLC-UV, HPLC-DAD, HPLC-MS)
Sample Preparation and Derivatization for Analysis
Proper sample preparation is a critical step to ensure accurate and reproducible results, especially when analyzing compounds from complex matrices like plant tissues. creative-proteomics.com For this compound, this typically involves extraction from the plant material, followed by cleanup and, if necessary, derivatization.
Sample Preparation: The initial step involves processing the raw plant material. This includes drying (e.g., oven-drying or freeze-drying) to remove water and grinding to a fine powder to increase the surface area for efficient extraction. creative-proteomics.comhawaii.edu The powdered sample is then subjected to an extraction process, often using organic solvents like methanol or ethanol, to dissolve this compound and related compounds. pjoes.com The resulting crude extract may be further purified using techniques like solid-phase extraction (SPE) to remove interfering substances before chromatographic analysis.
Derivatization: Derivatization is a chemical reaction that converts an analyte into a product with properties more suitable for a specific analytical technique. jfda-online.com For GC-MS analysis of non-volatile compounds containing polar functional groups (like the hydroxyl groups in this compound), derivatization is mandatory. sigmaaldrich.com The most common methods are:
Silylation: This process replaces active hydrogen atoms in hydroxyl groups with a trimethylsilyl (B98337) (TMS) group, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). sigmaaldrich.com This reduces the compound's polarity and increases its volatility.
Acylation: This method involves introducing an acyl group. Using a reagent like acetic anhydride (B1165640) can protect hydroxyl and amine groups, preventing unwanted reactions and improving chromatographic behavior. mdpi.com
The choice of derivatization reagent and reaction conditions (temperature, time) must be optimized to ensure the reaction goes to completion for accurate quantification. sigmaaldrich.com
Interdisciplinary Approaches in this compound Analysis
The comprehensive study of a natural product like this compound inherently benefits from an interdisciplinary approach, which integrates knowledge and methods from multiple scientific fields to address complex problems. ecorrector.comaup.nl Such collaboration fosters innovation and provides a more holistic understanding than a single discipline could achieve alone. ecorrector.comnih.gov
Key disciplines involved in this compound research include:
Botany and Ethnobotany: To identify and sustainably source the plant species that produce this compound.
Phytochemistry: To perform the extraction, isolation, and initial characterization of the compound from the plant matrix.
Analytical Chemistry: To develop and validate robust methods (like HPLC and GC-MS) for the definitive identification and precise quantification of this compound. nih.gov
Organic Synthesis: To potentially synthesize this compound or its analogs, providing pure standards for analytical work and enabling further biological studies.
Pharmacology and Toxicology: To investigate the biological activities and mechanisms of action of the purified compound.
Computational Chemistry: To model the structure of this compound and predict its properties and interactions with biological targets.
Future Directions and Emerging Research Avenues
Integration of Omics Technologies (e.g., Metabolomics, Proteomics)
The application of "omics" technologies, which allow for the large-scale study of biological molecules, represents a significant frontier in Sarveroside research. humanspecificresearch.orglibretexts.org These methods provide a holistic view of biological systems, enabling researchers to move from studying single molecules in isolation to understanding their roles within complex networks. humanspecificresearch.orgmdpi.com
Metabolomics , the comprehensive analysis of metabolites in a biological sample, has already begun to shed light on this compound. humanspecificresearch.orgmdpi.com A notable study utilizing Gas Chromatography-Mass Spectrometry (GC-MS) based metabolomics identified this compound as a metabolite in fermented Guras (Rhododendron flower) wine. d-nb.inforesearchgate.net This finding not only confirms the presence of this compound in a new natural source but also suggests that fermentation processes could influence its production. d-nb.inforesearchgate.net Untargeted metabolomics, facilitated by solvents like methanol (B129727) that can extract a wide range of compounds, is a powerful tool for such discoveries. d-nb.info The integration of metabolomics can help in understanding the biosynthetic pathways of bioactive compounds and identifying how these pathways are influenced by environmental factors or processing techniques like fermentation. researchgate.net
Proteomics , the large-scale study of proteins, offers a complementary approach. humanspecificresearch.orgnih.gov By identifying the proteins that interact with this compound, researchers could elucidate its mechanism of action at a molecular level. For other cardiac glycosides, it is known that they can bind to and inhibit Na+/K+-ATPase. nih.gov Proteomic studies could confirm if this is the primary target for this compound and identify other potential protein interactions, revealing novel biological functions or off-target effects. humanspecificresearch.orgnih.gov
Combining metabolomic and proteomic data, a multi-omics approach, can provide a comprehensive picture of how this compound affects cellular processes, from gene expression to metabolic output. mdpi.comnih.gov This integrated approach is invaluable for drug discovery and development, helping to identify new therapeutic targets and understand the mechanisms of action of natural products. humanspecificresearch.orgresearchgate.net
Table 1: Application of Omics Technologies in this compound Research
| Omics Technology | Definition | Potential Application to this compound Research | Relevant Findings/Future Goals |
|---|---|---|---|
| Metabolomics | The large-scale study of small molecules, or metabolites, within cells, biofluids, tissues, or organisms. humanspecificresearch.orgmdpi.com | Identifying this compound in complex mixtures, understanding its biosynthesis and metabolism. researchgate.net | This compound was identified as a metabolite in Rhododendron flower wine via GC-MS metabolomics. d-nb.inforesearchgate.net Future studies could map its complete biosynthetic pathway. |
| Proteomics | The large-scale study of proteins, particularly their structures and functions. humanspecificresearch.orglibretexts.org | Identifying protein targets of this compound to elucidate its mechanism of action. | Future research could identify specific protein binding partners, confirming targets like Na+/K+-ATPase and potentially discovering new ones. nih.gov |
| Multi-Omics | Integration of data from different omics platforms (e.g., genomics, transcriptomics, proteomics, metabolomics). mdpi.comresearchgate.net | Providing a systems-level understanding of the biological effects of this compound. libretexts.org | Could reveal the comprehensive impact of this compound on cellular pathways and networks, supporting its development for therapeutic use. humanspecificresearch.org |
Advanced Computational Modeling and Simulations (e.g., Molecular Dynamics Simulations)
Computational methods are becoming indispensable tools in chemical and biological research, offering insights that are often difficult to obtain through experimental means alone. ceramics.org For a complex molecule like this compound, advanced computational modeling and simulations can predict its behavior and interactions at an atomic level.
Molecular Dynamics (MD) simulations , for instance, can model the movement of every atom in this compound and its potential biological targets over time. weber.edunih.gov This powerful technique can be used to study:
Binding Interactions: Simulating how this compound docks with its protein targets, such as Na+/K+-ATPase, can reveal the precise nature of the binding, including the key amino acid residues involved and the stability of the complex. This information is crucial for understanding its inhibitory activity. nih.govnih.gov
Conformational Changes: MD simulations can explore the different shapes (conformations) that this compound can adopt and how these changes affect its biological activity. nih.gov
Structure-Property Relationships: By simulating this compound and its derivatives, researchers can establish relationships between their three-dimensional structures and their biological functions, guiding the design of new analogs with improved properties. ceramics.org
Generative modeling of molecular trajectories is an emerging paradigm that can create flexible surrogate models from MD data, which can be adapted for various tasks like predicting reaction paths or even for dynamics-conditioned molecular design. arxiv.org Such advanced simulations, which are now widely used in both academia and industry, can provide a wealth of structural information and help link the molecule's structure to its properties. ceramics.org
Table 2: Potential of Computational Modeling for this compound Studies
| Computational Technique | Description | Specific Application to this compound |
|---|---|---|
| Molecular Docking | Predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. | Predicting the binding mode of this compound to its protein targets, like Na+/K+-ATPase. nih.gov |
| Molecular Dynamics (MD) Simulations | A computer simulation method for analyzing the physical movements of atoms and molecules. nih.gov | Simulating the dynamic interaction between this compound and its target, analyzing structural fluctuations, and understanding the stability of the complex. weber.edunih.gov |
| Quantum Mechanics (QM) Calculations | Methods that use quantum mechanical computations to study molecules. | Calculating the electronic properties of this compound to understand its reactivity and spectral characteristics. |
Green Chemistry and Sustainable Production Methods
The traditional sourcing of natural products often involves extraction from plant materials, which can be inefficient and environmentally burdensome. dokumen.pub The principles of green and sustainable chemistry aim to develop production methods that are more efficient, use less hazardous materials, and are derived from renewable resources. ipoint-systems.com
For this compound, which has been isolated from various Strophanthus species, future research will likely focus on developing more sustainable production routes. dokumen.pubdrugfuture.com
Biocatalysis and Fermentation: The discovery of this compound in a fermented beverage suggests that microbial processes could be harnessed for its production. d-nb.inforesearchgate.net Using engineered microorganisms or isolated enzymes (biocatalysis) to perform key steps in the biosynthetic pathway could provide a renewable and scalable production platform. This approach aligns with the goals of sustainable manufacturing by using renewable feedstocks and operating under mild conditions. ipoint-systems.comeuropa.eu
Plant Cell Culture: Instead of harvesting whole plants, cultivating plant cells in bioreactors offers a controlled and sustainable method for producing valuable secondary metabolites like this compound. This technique is independent of geographical and climatic constraints and ensures a consistent yield.
Semi-synthesis from Abundant Precursors: If a related, more abundant natural product can be easily isolated, chemical or enzymatic modifications could be developed to convert it into this compound. This semi-synthetic approach can significantly reduce the reliance on rare plant sources.
The ultimate goal of sustainable sourcing is to build robust and long-term supply chains that are environmentally sound and ethically responsible. ecovadis.com By investing in research and development of sustainable production methods, the long-term availability of important compounds like this compound for research and potential therapeutic use can be ensured. europa.euucdavis.edu
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
